molecular formula C13H20N2 B12983567 (3R,4S)-1-Methyl-4-phenethylpyrrolidin-3-amine

(3R,4S)-1-Methyl-4-phenethylpyrrolidin-3-amine

Cat. No.: B12983567
M. Wt: 204.31 g/mol
InChI Key: JIZWKCDDKNTJRS-STQMWFEESA-N
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Description

(3R,4S)-1-Methyl-4-phenethylpyrrolidin-3-amine is a chiral pyrrolidine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-1-Methyl-4-phenethylpyrrolidin-3-amine typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the use of a chiral auxiliary or a chiral catalyst in the key step of the synthesis. For example, the synthesis can start from commercially available diallylamine, followed by ring-closing metathesis and subsequent functional group transformations .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-1-Methyl-4-phenethylpyrrolidin-3-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different amine derivatives.

Scientific Research Applications

(3R,4S)-1-Methyl-4-phenethylpyrrolidin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of (3R,4S)-1-Methyl-4-phenethylpyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of these targets, modulating their activity. For example, it may inhibit viral reverse transcriptases or mammalian DNA polymerases, leading to antiviral or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R,4S)-1-Methyl-4-phenethylpyrrolidin-3-amine is unique due to its specific stereochemistry and the presence of a phenethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound in the synthesis of pharmaceuticals and other biologically active molecules.

Properties

Molecular Formula

C13H20N2

Molecular Weight

204.31 g/mol

IUPAC Name

(3R,4S)-1-methyl-4-(2-phenylethyl)pyrrolidin-3-amine

InChI

InChI=1S/C13H20N2/c1-15-9-12(13(14)10-15)8-7-11-5-3-2-4-6-11/h2-6,12-13H,7-10,14H2,1H3/t12-,13-/m0/s1

InChI Key

JIZWKCDDKNTJRS-STQMWFEESA-N

Isomeric SMILES

CN1C[C@@H]([C@H](C1)N)CCC2=CC=CC=C2

Canonical SMILES

CN1CC(C(C1)N)CCC2=CC=CC=C2

Origin of Product

United States

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